2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific targets of “2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” would depend on the specific functional groups attached to the ring.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound acts as a KATP channel activator, it would increase the activity of these channels, leading to hyperpolarization of the cell membrane and inhibition of cellular activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound acts as an antihypertensive, it might affect the renin-angiotensin-aldosterone system or other pathways involved in blood pressure regulation .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and the presence of functional groups that could be metabolized by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an antihypertensive, the result might be a reduction in blood pressure .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds that could interact with it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and nitrogen sources.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiadiazine intermediate.
Acetylation: The final step involves the acetylation of the intermediate compound with 2-methoxyphenyl acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways. It is particularly useful in investigating the mechanisms of action of benzothiadiazine derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules. It is also explored for its potential use in agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine ring structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine ring, used to treat hypertension and edema.
Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the core benzothiadiazine structure and exhibit various pharmacological activities.
Uniqueness
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the sulfanyl group and the 2-methoxyphenyl acetamide moiety. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-13-8-4-2-6-11(13)17-15(20)10-24-16-18-12-7-3-5-9-14(12)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXPPKGYRRQCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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